Cas no 1187968-53-1 (1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine è un composto organoborato utilizzato principalmente come intermedio nella sintesi di farmaci e materiali avanzati. La sua struttura combina un gruppo indazolo metilato con un gruppo dioxaborolano, offrendo elevata stabilità e reattività controllata, ideale per reazioni di accoppiamento incrociato come la Suzuki-Miyaura. La presenza del gruppo amminico in posizione 3 conferisce ulteriore versatilità per modifiche chimiche successive. Questo reagente è particolarmente utile nella chimica farmaceutica per lo sviluppo di composti biologicamente attivi, grazie alla sua purezza e alla capacità di facilitare la formazione di legami carbonio-carbonio in condizioni moderate. La sua struttura ben definita garantisce riproducibilità nei processi sintetici.
1187968-53-1 structure
Product Name:1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Numero CAS:1187968-53-1
MF:C14H20BN3O2
MW:273.138503074646
CID:2120721
PubChem ID:77231421
Update Time:2025-06-18
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
- 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
-
- Inchi: 1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)18(5)17-12(10)16/h6-8H,1-5H3,(H2,16,17)
- Chiave InChI: NPYXIOBDWVFSSF-UHFFFAOYSA-N
- Sorrisi: O1B(C2=CC=C3C(N)=NN(C)C3=C2)OC(C)(C)C1(C)C
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 1
- Complessità: 375
- Superficie polare topologica: 62.3
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12631615-0.05g |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
1187968-53-1 | 95% | 0.05g |
$249.0 | 2023-05-06 | |
| Enamine | EN300-12631615-0.1g |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
1187968-53-1 | 95% | 0.1g |
$372.0 | 2023-05-06 | |
| Enamine | EN300-12631615-0.25g |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
1187968-53-1 | 95% | 0.25g |
$530.0 | 2023-05-06 | |
| Enamine | EN300-12631615-0.5g |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
1187968-53-1 | 95% | 0.5g |
$835.0 | 2023-05-06 | |
| Enamine | EN300-12631615-1.0g |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
1187968-53-1 | 95% | 1g |
$1070.0 | 2023-05-06 | |
| Enamine | EN300-12631615-2.5g |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
1187968-53-1 | 95% | 2.5g |
$2100.0 | 2023-05-06 | |
| Enamine | EN300-12631615-5.0g |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
1187968-53-1 | 95% | 5g |
$3105.0 | 2023-05-06 | |
| Enamine | EN300-12631615-10.0g |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
1187968-53-1 | 95% | 10g |
$4606.0 | 2023-05-06 | |
| Enamine | EN300-12631615-50mg |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
1187968-53-1 | 95.0% | 50mg |
$249.0 | 2023-10-02 | |
| Enamine | EN300-12631615-100mg |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine |
1187968-53-1 | 95.0% | 100mg |
$372.0 | 2023-10-02 |
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine Letteratura correlata
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
1187968-53-1 (1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso